2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid
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Overview
Description
2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 2-position and a methyl group at the 5-position
Mechanism of Action
Target of Action
The primary target of 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid is the aryl hydrocarbon receptor (AhR) transcription factor . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
This compound exerts a ligand-selective antagonism . It is more effective on halogenated aromatic hydrocarbons such as the xenobiotic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), than on polycyclic aromatic hydrocarbons and non-halogenated aromatic hydrocarbons .
Result of Action
This compound prevents toxicity induced by 2,3,7,8-TCDD by antagonizing the aryl hydrocarbon receptor . This suggests that it can modulate the cellular effects of AhR activation.
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-5-methyl-2H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the aryl hydrocarbon receptor (AhR). The aryl hydrocarbon receptor is a ligand-dependent transcription factor that senses a wide range of endogenous and exogenous molecules. This compound exerts ligand-selective antagonism, effectively inhibiting the binding of halogenated aromatic hydrocarbons such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) to the aryl hydrocarbon receptor . This inhibition prevents the activation of the receptor and subsequent transcriptional responses, thereby modulating the expression of genes involved in xenobiotic metabolism and immune responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By antagonizing the aryl hydrocarbon receptor, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to prevent TCDD-induced toxicity in hepatoma cells by inhibiting the receptor’s nuclear translocation and DNA binding . This results in reduced expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics, and decreased production of inflammatory cytokines such as interleukin-10.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the aryl hydrocarbon receptor. The compound competes with agonists such as TCDD for binding to the receptor’s ligand-binding domain, thereby preventing receptor activation . This competitive inhibition blocks the receptor’s conformational changes, nuclear translocation, and subsequent dimerization with the aryl hydrocarbon receptor nuclear translocator (ARNT). As a result, the transcription of aryl hydrocarbon receptor target genes is suppressed, leading to altered gene expression profiles and reduced xenobiotic metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the aryl hydrocarbon receptor for extended periods . Prolonged exposure to light or elevated temperatures may lead to degradation and reduced efficacy. Long-term studies in vitro have shown that continuous treatment with this compound can result in sustained suppression of cytochrome P450 enzyme expression and decreased cellular proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively antagonizes the aryl hydrocarbon receptor and prevents TCDD-induced toxicity without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in metabolic pathways related to xenobiotic metabolism. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which are responsible for the oxidative metabolism of various substrates . By inhibiting the aryl hydrocarbon receptor, this compound modulates the expression and activity of these enzymes, leading to altered metabolic flux and changes in metabolite levels. This can impact the detoxification and clearance of xenobiotics from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as the aryl hydrocarbon receptor . Additionally, binding proteins may sequester this compound in specific cellular compartments, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the aryl hydrocarbon receptor complex. Upon binding to the receptor, the compound prevents the receptor’s translocation to the nucleus, thereby inhibiting its transcriptional activity . This cytoplasmic retention is crucial for the compound’s antagonistic effects on the aryl hydrocarbon receptor signaling pathway. Additionally, post-translational modifications and targeting signals may further influence the subcellular distribution and activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
- 2-Methyl-5-phenyl-2h-pyrazole-3-carboxylic acid
- 3-Cyclopropyl-1-methylpyrazole-5-carboxylic acid
- Ethyl 3-methyl-1H-pyrazole-5-carboxylate
Comparison: 2-Cyclopropyl-5-methyl-2h-pyrazole-3-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-cyclopropyl-5-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)10(9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXLELBYRGQBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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